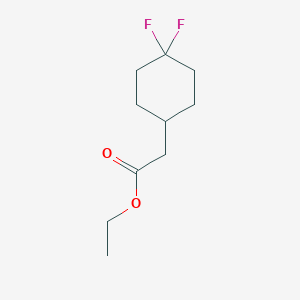

Ethyl 2-(4,4-difluorocyclohexyl)acetate

CAS No.: 915213-54-6

Cat. No.: VC3015310

Molecular Formula: C10H16F2O2

Molecular Weight: 206.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915213-54-6 |

|---|---|

| Molecular Formula | C10H16F2O2 |

| Molecular Weight | 206.23 g/mol |

| IUPAC Name | ethyl 2-(4,4-difluorocyclohexyl)acetate |

| Standard InChI | InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 |

| Standard InChI Key | GZWGGXBBJGJHBC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1CCC(CC1)(F)F |

| Canonical SMILES | CCOC(=O)CC1CCC(CC1)(F)F |

Introduction

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the CAS number 915213-54-6. It is also known as Cyclohexaneacetic acid, 4,4-difluoro-, ethyl ester. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties, which include a difluorocyclohexyl group attached to an ethyl acetate moiety.

Synthesis and Purification

The synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate typically involves the reaction of 4,4-difluorocyclohexylacetic acid with ethanol in the presence of a catalyst. The crude product can be purified using techniques such as flash chromatography, which is commonly used in organic synthesis to separate compounds based on their affinities for a stationary phase and a mobile phase .

Applications and Research Findings

While specific applications of Ethyl 2-(4,4-difluorocyclohexyl)acetate are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. For instance, difluorocyclohexyl rings have been studied in the context of viral protease inhibitors, where they contribute to hydrophobic interactions within enzyme active sites .

Biological Activity Table

| Compound Feature | Biological Activity |

|---|---|

| Difluorocyclohexyl Ring | Hydrophobic interactions in enzyme active sites |

| Fluorine Substitution | Potential for enhanced potency through H-bonding |

Safety and Handling

Ethyl 2-(4,4-difluorocyclohexyl)acetate is classified with hazard codes indicating potential irritation (Xi). It should be handled with appropriate precautions, including protective clothing and gloves. Storage conditions typically recommend a dry environment at room temperature .

Safety Information Table

| Hazard Code | Description |

|---|---|

| Xi | Irritant |

Supplier Information Table

| Supplier | Product Number | Purity | Packaging | Price |

|---|---|---|---|---|

| Activate Scientific | AS90098 | 95+ % | 250 mg | $216 |

| SynQuest Laboratories | 2223-3-03 | 97 % | 250 mg | $393 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume